Isofenphos oxon
Description
Contextualization of Isofenphos (B1672234) Oxon in Environmental Chemistry and Toxicology
Isofenphos oxon is a significant chemical compound within the fields of environmental chemistry and toxicology, primarily known as a major transformation product of the organophosphate insecticide, Isofenphos. epa.govchemicalbook.com The parent compound, Isofenphos, was utilized as a soil insecticide to control a variety of subterranean insects. epa.govorst.edu The formation of this compound occurs in the environment through the oxidative metabolism of Isofenphos. orst.edunih.gov
In an environmental context, this compound's behavior is of particular interest. While the parent insecticide, Isofenphos, is characterized by its persistence in soil with a half-life that can extend up to a year, it is considered only marginally mobile. epa.govbeyondpesticides.org However, its degradate, this compound, exhibits greater mobility in soil. epa.gov This increased mobility raises the potential for its transport into surface waters via runoff. epa.govbeyondpesticides.org The combined persistence of Isofenphos and this compound is a key consideration in environmental assessments, with a combined aerobic soil metabolism half-life estimated to be on the order of three years. nih.govepa.gov
Research Significance of this compound as an Organophosphate Metabolite
The research significance of this compound stems directly from its status as a principal and persistent metabolite of a commercial pesticide. epa.govnih.govepa.gov Its formation and subsequent behavior in the environment are crucial for a complete understanding of the long-term impact of Isofenphos application. The persistence of the combined residues of the parent compound and its oxon analog necessitates its inclusion in environmental monitoring and risk assessment models. nih.govepa.gov
Furthermore, the toxicity of this compound, presumed to be equivalent to that of Isofenphos, underscores its importance in toxicological studies. epa.govepa.gov Official analytical methodologies for determining Isofenphos residues often mandate the quantification of both Isofenphos and this compound. fujifilm.com The final analytical value is frequently presented as the sum of the two compounds, highlighting the regulatory and scientific consensus on the metabolite's importance. fujifilm.com Studies have also investigated the potential for enhanced microbial degradation of Isofenphos and its oxon in soils with a prior history of the pesticide's application, which is a key area of research for understanding its ultimate environmental fate. nih.gov The accumulation of this compound has been observed specifically in soils with no previous history of Isofenphos use. nih.gov
Scope and Objectives of the Review
This review provides a focused scientific overview of the chemical compound this compound. The primary objectives are to:
Detail the chemical identity and physical properties of this compound.
Contextualize the compound's role in environmental chemistry and toxicology as a key metabolite of the insecticide Isofenphos.
Elucidate the research significance of this compound in the study of organophosphate pesticides and their environmental transformation products.
Chemical Properties and Research Findings
This compound is the oxygen analog of Isofenphos, formed when the sulfur atom in the parent molecule is replaced by an oxygen atom. This conversion is a common metabolic pathway for organothiophosphate pesticides.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 31120-85-1 | fujifilm.comlgcstandards.com |
| Molecular Formula | C15H24NO5P | fujifilm.comlgcstandards.com |
| Molecular Weight | 329.33 g/mol | fujifilm.comlgcstandards.com |
| IUPAC Name | propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate | lgcstandards.com |
| Synonym | Oxyisofenphos | chemicalbook.com |
Research into the environmental fate of Isofenphos has provided detailed findings on the behavior of this compound. A key finding is the difference in soil mobility between the parent compound and its metabolite.
Table 2: Comparative Environmental Properties of Isofenphos and this compound
| Compound | Freundlich Kads Values | Koc Values | Mobility Assessment | Source |
|---|---|---|---|---|
| Isofenphos | 5.8 to 10.1 | 663 to 1474 | Marginally Mobile | epa.gov |
| This compound | 1.5 to 3.9 | 150 to 308 | More Mobile | epa.gov |
The data indicates that this compound has lower adsorption coefficient (Kads) and organic carbon-normalized sorption coefficient (Koc) values compared to Isofenphos, confirming its higher mobility in soil environments. epa.gov The persistence of this compound is also a significant research finding; it is a stable degradation product and its presence, along with the parent compound, can be detected long after application. chemicalbook.comepa.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24NO5P/c1-6-19-22(18,16-11(2)3)21-14-10-8-7-9-13(14)15(17)20-12(4)5/h7-12H,6H2,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUPKTNAUCDVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865585 | |
| Record name | Propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31120-85-1 | |
| Record name | Isofenphos oxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031120851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isofenphos oxon | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U46EWA4HEN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Mechanisms of Action of Isofenphos Oxon in Non Target Organisms
Acetylcholinesterase (AChE) Inhibition Kinetics and Dynamics
Acetylcholinesterase (AChE) is a vital enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) ontosight.aimdpi.com. Isofenphos (B1672234) oxon inhibits AChE by phosphorylating the serine residue in the enzyme's active site, leading to the accumulation of ACh in the synaptic cleft scielo.brnih.gov. This accumulation causes overstimulation of cholinergic receptors, resulting in uncontrolled nerve impulses ontosight.aimdpi.com.
Potency as an AChE Inhibitor Compared to Parent Compound
Isofenphos oxon is generally a more potent inhibitor of AChE than its parent compound, isofenphos ontosight.ai. While some phosphoramidates like this compound are described as weak AChE inhibitors, they can be converted into more potent forms through oxidative dealkylation nih.gov.
Cholinergic System Disruption Mechanisms in Vertebrates and Invertebrates
The cholinergic system is present in both vertebrates and invertebrates, making them susceptible to the effects of AChE-inhibiting compounds like this compound ontosight.aimdpi.comwho.int. Inhibition of AChE leads to an excess of acetylcholine at synapses, causing continuous stimulation of muscarinic and nicotinic acetylcholine receptors ontosight.aimdpi.com. This overstimulation disrupts normal nerve impulse transmission, affecting various physiological functions ontosight.aimdpi.com. In severe cases, this can lead to respiratory failure and death ontosight.ai. Studies in non-target organisms like fish have shown that organophosphates induce cholinergic alterations, including AChE inhibition and acetylcholine accumulation mdpi.com. The sensitivity of AChE to inhibition can vary between species researchgate.nethibiscuspublisher.com.
Neurotoxic Esterase (NTE) Inhibition and Neuropathic Metabolites
In addition to AChE inhibition, some organophosphorus compounds, including isofenphos, can cause organophosphorus ester-induced delayed neuropathy (OPIDN) by inhibiting neurotoxic esterase (NTE) nih.govmsdvetmanual.com. OPIDN is characterized by delayed onset of ataxia and spasticity scielo.br.
Activation Requirements for NTE Inhibition
Both isofenphos and this compound have been shown to require activation to inhibit NTE effectively in in vitro assays nih.gov. This activation can involve metabolic processes, such as those carried out by liver mixed-function oxidases nih.gov.
Role of Des-N-isopropyl this compound in Neuropathic Potential
Evidence suggests that des-N-isopropyl this compound is a possible neuropathic metabolite of isofenphos nih.govresearchgate.net. This metabolite is formed through the metabolism of isofenphos and its oxon analog nih.gov. The inhibition and subsequent "aging" of NTE by certain organophosphorus compounds, including potentially metabolites like des-N-isopropyl this compound, are considered key events in the development of OPIDN scielo.brtandfonline.com. Neuropathic effects are typically observed after a significant threshold of NTE activity (often 70-90%) is inhibited and aged scielo.brtandfonline.com.
Enzyme Kinetics and Metabolic Studies in Non-Human Biological Systems
Metabolic studies in various animal species have investigated the biotransformation of isofenphos to its metabolites, including this compound and des-N-isopropyl this compound nih.govnih.govuantwerpen.be. These studies often employ enzyme kinetics to determine parameters such as Vmax and Km for the metabolic reactions catalyzed by enzymes like cytochrome P450 nih.gov.
For example, studies using liver microsomal enzymes from different animals have shown species-specific differences in the rate of isofenphos metabolism to this compound nih.gov. The conversion of isofenphos to this compound (desulfuration) and the dealkylation of isofenphos to des-N-isofenphos have been studied to determine their respective Vmax and Km values nih.gov. The metabolism of this compound and des-N-isofenphos to des-N-isofenphos oxon has also been investigated nih.gov.
Studies in rats have shown that isofenphos-methyl (B51689) (a related compound) is metabolized to isofenphos-methyl oxon (IFPO) and isocarbophos (B1203156) oxon (ICPO), with ICPO being a major detectable compound in blood and urine nih.govuantwerpen.be. These studies have also highlighted the role of cytochrome P450 enzymes and carboxylesterases in the enantioselective metabolism of these compounds nih.gov.
The following table summarizes some kinetic data for the metabolism of isofenphos to this compound in liver microsomes of different species:
| Species | Vmax (nmol isofenphos hr-1 per 1.3 nanomoles P-450) | Km (µM isofenphos) |
| Monkey | 162 nih.gov | 19.2 nih.gov |
| Guinea Pig | 98 nih.gov | 7.4 nih.gov |
| Rat | 66 nih.gov | 14.1 nih.gov |
| Dog | 43 nih.gov | 23.3 nih.gov |
| Human | 14 nih.gov | 18.4 nih.gov |
Note: Data extracted from in vitro studies using liver microsomal P-450 enzymes.
These studies provide insights into the metabolic fate of isofenphos and the formation of its oxon metabolite in different biological systems, which is crucial for understanding the compound's toxicity in non-target organisms nih.gov.
Role of P450 Enzymes in Oxon Metabolism in Animal Models
Cytochrome P450 (CYP) enzymes play a pivotal role in the metabolism of xenobiotics, including organophosphorus pesticides like isofenphos. These enzymes are primarily involved in phase I biotransformation, often leading to the activation or detoxification of the parent compound. In the case of isofenphos, P450-mediated oxidation, specifically desulfuration, converts the parent compound (isofenphos) into its more potent oxon analog, this compound. nih.govoulu.firesearchgate.netbiorxiv.orgbiorxiv.org This metabolic activation is critical for the anticholinesterase activity observed with isofenphos exposure.
Studies utilizing liver microsomal P450 enzymes from various animal species, including rat, guinea pig, monkey, dog, and human, have investigated the rate of metabolism of isofenphos to this compound. These studies provide insights into species-specific metabolic capacities. The conversion of isofenphos to this compound (desulfuration) exhibits varying maximum reaction velocities (Vmax) and Michaelis constants (Km) across different species. nih.gov
| Species | Process | Vmax (nmol isofenphos hr⁻¹ per 1.3 nanomoles P450) | Km (µM) |
| Monkey | Desulfuration | 162 | 19.2 |
| Guinea Pig | Desulfuration | 98 | 7.4 |
| Rat | Desulfuration | 66 | 14.1 |
| Dog | Desulfuration | 43 | 23.3 |
| Human | Desulfuration | 14 | 18.4 |
Beyond desulfuration, P450 enzymes are also involved in other metabolic pathways of isofenphos, such as dealkylation, which leads to the formation of metabolites like des N-isofenphos. The rates of dealkylation also vary among species. nih.gov
| Species | Process | Vmax (nmol isofenphos hr⁻¹ per 1.3 nanomoles P450) | Km (µM) |
| Monkey | Dealkylation | 64.6 | 16.3 |
| Rat | Dealkylation | 17.2 | 9.9 |
| Dog | Dealkylation | 9.7 | 9.3 |
| Human | Dealkylation | 7.3 | 11.2 |
These differences in P450 enzyme activity and substrate affinity across species contribute to variations in the rate of this compound formation and subsequent metabolism, influencing the toxicokinetics and potential toxicity in different animal models. Specific CYP isoforms, such as CYP2C11, CYP2D2, and CYP3A2, have been implicated in the metabolism of isofenphos-methyl in rat liver, highlighting the involvement of specific P450 subtypes. nih.govresearchgate.net
Stereoselective Metabolism of Isofenphos-methyl Oxon and Related Metabolites in Animal Tissues
Isofenphos-methyl, a related organophosphorus pesticide, is a chiral compound, meaning it exists as different stereoisomers (enantiomers). The metabolism of chiral organophosphates, including their oxon metabolites, can be stereoselective, with different enantiomers being processed at different rates by metabolic enzymes. nih.govresearchgate.netimrpress.comimrpress.com This stereoselectivity can lead to variations in the persistence and biological activity of individual enantiomers in biological systems.
Studies in male Sprague Dawley rats have investigated the enantioselective distribution and metabolism of isofenphos-methyl (IFP) and its metabolites, including isofenphos-methyl oxon (IFPO) and isocarbophos oxon (ICPO). Following exposure, ICPO was found to be a major detectable compound in blood and urine. nih.govresearchgate.net Notably, the (S)-enantiomer of ICPO demonstrated significantly greater stability compared to the (R)-enantiomer. nih.govresearchgate.net
In rat liver, the degradation of R-IFP and R-IFPO was observed to be faster than their respective enantiomers. nih.govresearchgate.net Conversely, studies using human liver microsomes have shown preferential degradation of (R)-IFP, but preferential degradation of the (S)-enantiomers of its metabolites, including IFPO and ICPO. researchgate.net This suggests that stereoselective metabolism can vary not only between the parent compound and its metabolites but also across species.
The enzymes responsible for this stereoselective metabolism include cytochrome P450 enzymes and carboxylesterases. nih.govresearchgate.net The differential metabolism of enantiomers can result in varying concentrations of the biologically active oxon forms and other metabolites, potentially contributing to stereoselective differences in toxicity observed in non-target organisms.
| Compound | Enantiomer | Relative Degradation Rate (Rat Liver) | Relative Stability (Rat) | Preferential Degradation (Human Liver Microsomes) |
| Isofenphos-methyl (IFP) | R | Faster | - | Preferred |
| Isofenphos-methyl (IFP) | S | Slower | - | Not Preferred |
| Isofenphos-methyl oxon (IFPO) | R | Faster | - | Not Preferred |
| Isofenphos-methyl oxon (IFPO) | S | Slower | - | Preferred |
| Isocarbophos oxon (ICPO) | R | - | Less Stable | Not Preferred |
| Isocarbophos oxon (ICPO) | S | - | More Stable | Preferred |
These findings highlight the complexity of this compound metabolism in non-target organisms, emphasizing the significant roles of P450 enzymes in its formation and further metabolism, as well as the impact of stereoselectivity on the fate and persistence of isofenphos-methyl oxon and related metabolites.
Ecotoxicological Assessments and Environmental Risk Characterization of Isofenphos Oxon
Aquatic Ecotoxicology
Isofenphos (B1672234), and by assumption its oxon metabolite, poses risks to aquatic ecosystems. epa.govepa.govhpc-standards.combeyondpesticides.org The potential for isofenphos to reach surface waters through runoff and its persistence in water contribute to the exposure risk for aquatic organisms. epa.gov
Toxicity to Freshwater Organisms (e.g., Fish, Aquatic Invertebrates)
Available data indicate that isofenphos is toxic to freshwater fish and aquatic invertebrates. epa.govepa.govbeyondpesticides.org Ecological risk assessments for isofenphos have shown that acute and chronic levels of concern are exceeded for aquatic invertebrates. epa.govepa.gov Chronic levels of concern for freshwater fish are also exceeded, particularly in certain use scenarios. epa.govepa.gov While specific toxicity values for isofenphos oxon in freshwater organisms are often not explicitly available, it is assumed to be at least as toxic as the parent compound. epa.govepa.gov
Toxicity to Estuarine/Marine Organisms (e.g., Fish, Aquatic Invertebrates)
Isofenphos has also been found to be toxic to estuarine and marine fish and aquatic invertebrates. epa.govepa.govbeyondpesticides.org Similar to freshwater environments, ecological risk assessments for isofenphos indicate that chronic levels of concern are exceeded for estuarine/marine fish and acute and chronic levels of concern are exceeded for aquatic invertebrates in these environments. epa.govepa.gov The potential for runoff to reach estuaries and marine areas contributes to the exposure risk for these organisms. epa.gov
Sublethal Effects on Aquatic Organisms (e.g., Zebrafish Embryo Development, Oxidative Stress, Gene Expression, Locomotor Activity)
Studies on related organophosphate compounds, such as isofenphos-methyl (B51689), provide insights into the potential sublethal effects of organophosphate oxons on aquatic organisms like zebrafish. Exposure of zebrafish embryos to isofenphos-methyl has been shown to induce a range of sublethal effects. These include reductions in heart rate, survival rate, hatchability, and body length, as well as the induction of developmental malformations such as uninflated swim bladders. researchgate.netnih.gov Neurotoxicity, evidenced by the inhibition of acetylcholinesterase (AChE) activity and reduced locomotor activity, has also been observed. researchgate.netnih.gov Furthermore, exposure can lead to oxidative stress, indicated by increased reactive oxygen species (ROS) accumulation and malonaldehyde (MDA) content, alongside altered levels of antioxidant enzymes. researchgate.netnih.gov Significant alterations in the gene expression of genes related to heart development, apoptosis, and swim bladder development have also been reported. researchgate.netnih.gov Given the shared mechanism of action (AChE inhibition) among organophosphate oxons, this compound is likely to induce similar sublethal effects in aquatic organisms.
Terrestrial Ecotoxicology
Isofenphos and its oxon metabolite also pose risks to terrestrial organisms. epa.govepa.govbeyondpesticides.org Exposure can occur through direct contact with treated areas, ingestion of contaminated food or water, or consumption of contaminated prey.
Toxicity to Terrestrial Vertebrates (e.g., Birds, Mammals)
Isofenphos is considered highly toxic to birds and mammals. epa.govepa.govbeyondpesticides.orgorst.edu Reports of bird kills have been associated with the use of isofenphos products. beyondpesticides.orgorst.edusi.edu Studies have provided toxicity values for isofenphos in birds, such as a reported 5-day dietary LC50 of 299 ppm in Japanese quail and acute oral LD50s ranging from 13 to 19 mg/kg in northern bobwhite quail. orst.edu While specific toxicity data for this compound in terrestrial vertebrates are limited, it is assumed to be at least as toxic as the parent compound, implying a similar high risk. epa.govepa.gov
Impact on Beneficial Terrestrial Invertebrates (e.g., Insects)
Isofenphos is toxic to beneficial insects. epa.govepa.govbeyondpesticides.org As an organophosphate insecticide, this compound's primary mode of action is the inhibition of AChE, which is highly toxic to insects. ontosight.ai Broad-spectrum insecticides, including organophosphates, can cause population declines in beneficial insects such as bees, spiders, and beetles, which play important roles in ecosystems as pollinators, natural enemies of pests, and components of food webs. pan-europe.info The toxicity of this compound to these non-target invertebrates is a significant ecological concern.
Summary of Ecotoxicity Data (Based on Isofenphos and Assumed Toxicity of this compound)
| Organism Group | Toxicity Level (Qualitative) | Key Findings / Effects | Source(s) |
| Freshwater Fish | Toxic | Acute and chronic levels of concern exceeded (for isofenphos). Assumed similar toxicity for oxon. | epa.govepa.govbeyondpesticides.org |
| Aquatic Invertebrates | Highly Toxic | Acute and chronic levels of concern exceeded (for isofenphos). Assumed similar toxicity for oxon. | epa.govepa.govbeyondpesticides.org |
| Estuarine/Marine Fish | Toxic | Chronic levels of concern exceeded (for isofenphos). Assumed similar toxicity for oxon. | epa.govepa.govbeyondpesticides.org |
| Estuarine/Marine Inverts | Highly Toxic | Acute and chronic levels of concern exceeded (for isofenphos). Assumed similar toxicity for oxon. | epa.govepa.govbeyondpesticides.org |
| Birds | Highly Toxic | Toxicity demonstrated in studies (for isofenphos), associated with bird kills. Assumed similar toxicity for oxon. | epa.govepa.govbeyondpesticides.orgorst.edu |
| Mammals | Toxic | Toxicity indicated (for isofenphos). Assumed similar toxicity for oxon. | epa.govepa.govbeyondpesticides.org |
| Beneficial Insects | Toxic | Toxicity indicated (for isofenphos), potential for population declines. Assumed similar toxicity for oxon. | epa.govepa.govbeyondpesticides.orgpan-europe.info |
Note: Specific quantitative toxicity data (e.g., LC50, EC50 values) for this compound are limited in the provided sources. The assessment of its toxicity is largely based on the known toxicity of the parent compound, Isofenphos, and the assumption that the oxon metabolite is at least as toxic.
Sublethal Effects on Zebrafish Embryos (Indicative of Organophosphate Oxon Toxicity)
| Effect | Observations in Zebrafish Embryos (Isofenphos-methyl exposure) | Source(s) |
| Developmental Abnormalities | Reduced survival rate, hatchability, body length; malformations | researchgate.netnih.gov |
| Neurotoxicity | Inhibited AChE activity, reduced locomotor activity | researchgate.netnih.gov |
| Oxidative Stress | Increased ROS and MDA, altered antioxidant enzyme levels | researchgate.netnih.gov |
| Altered Gene Expression | Changes in genes related to heart development, apoptosis, etc. | researchgate.netnih.gov |
Comparative Ecotoxicity of this compound and Related Organophosphate Oxons
The ecotoxicological profile of this compound is largely understood in comparison to its parent compound and other organophosphate oxon derivatives, primarily due to its potent acetylcholinesterase inhibition.
Potency Comparisons with Parent Isofenphos and Other Oxon Derivatives (e.g., chloroxon, maloxon, diazoxon)
This compound is considered to be at least as toxic as, and likely more potent than, its parent compound, isofenphos, particularly in terms of acetylcholinesterase inhibition. While specific toxicity data for this compound can be uncertain or limited, structural evaluation and comparison with oxon analogs of other organophosphate pesticides, such as paraoxon (B1678428) (the oxon analog of parathion), suggest its high toxicity.
Organophosphate insecticides, including isofenphos, exert their primary toxic action by inhibiting AChE. Their corresponding oxon metabolites, like this compound, are typically more potent inhibitors of AChE than their parent phosphorothioate (B77711) compounds. This metabolic activation to the oxon is a key step in their toxicity. Other organophosphate oxons, such as malaoxon (B1675925) (the breakdown product of malathion) and diazoxon (B46664) (formed from diazinon), are also known to be significantly more toxic than their parent compounds due to their stronger AChE inhibition. Chloroxon, similarly, is an oxon analog of chlorpyrifos (B1668852) and is a more potent AChE inhibitor.
Species-Specific Sensitivity Variations in Ecotoxicological Responses
Available data indicate that isofenphos is toxic to a variety of non-target organisms, including birds, mammals, beneficial insects, freshwater and estuarine/marine fish, and aquatic invertebrates. Given that this compound is the toxic metabolite, similar sensitivities would be expected for the oxon.
Specific sensitivity variations to isofenphos (and by inference, this compound) have been noted across different taxa. For instance, isofenphos is highly toxic to birds, with reported dietary LC50 values in Japanese quail and acute oral LD50 values in northern bobwhite quail and hens. It is also moderately toxic to fish, with relatively consistent LC50 values reported for various species. Aquatic invertebrates are also highly sensitive to isofenphos.
The variation in species sensitivity to organophosphates, including the oxon forms, can be influenced by factors such as differences in uptake, metabolism (including the rate of oxon formation and detoxification), and the sensitivity of the target enzyme, AChE, across different species. While the provided information highlights the toxicity of isofenphos to several groups, detailed species-specific sensitivity data specifically for this compound across a broad range of ecological receptors are limited.
Environmental Risk Characterization Approaches for this compound
Environmental risk characterization for this compound involves assessing the potential for exposure and the likelihood of adverse ecological effects. This process often utilizes risk quotient derivations and environmental modeling.
Ecological Risk Quotient Derivations
Ecological Risk Quotients (RQs) are commonly used to characterize the potential ecological risk of pesticides, including organophosphates and their metabolites like this compound. An RQ is typically calculated by dividing an estimated exposure concentration (EEC) by a relevant toxicity endpoint (e.g., LC50, EC50, or a chronic value) for a particular species or group of organisms.
For isofenphos, RQs have been calculated to evaluate the potential risk to non-target organisms. These assessments have shown that acute and chronic levels of concern (LOCs) are exceeded for terrestrial animals and aquatic invertebrates. Chronic LOCs for freshwater and estuarine/marine fish were also exceeded, particularly for non-agricultural/ditch-drainage system uses.
Modeling Approaches for Environmental Concentrations (e.g., SCI-GROW for combined residues)
Modeling approaches are used to estimate environmental concentrations of pesticides and their degradates, which are then used in RQ derivations. Models like SCI-GROW and PRZM-EXAMS are employed to estimate pesticide concentrations in groundwater and surface water, respectively.
SCI-GROW (Screening Concentration In GROund Water) is a screening model used to estimate pesticide concentrations in vulnerable groundwater. It is based on the pesticide's environmental fate properties, application rate, and data from groundwater monitoring studies. While SCI-GROW is primarily used for groundwater, other models like PRZM-EXAMS are used for estimating surface water concentrations.
These models can be used to estimate the environmental concentrations of parent compounds and, in some cases, their degradates of toxicological concern, such as oxons. Estimating the combined residues of a parent compound and its toxic metabolite like this compound is important for a comprehensive risk assessment. While the provided text specifically mentions SCI-GROW and GENEEC models being used for estimating exposure levels of isofenphos in water, the extent to which these models were specifically applied to estimate combined residues of isofenphos and this compound is not fully detailed. However, the principle of considering toxic degradates in modeling is established for organophosphates.
Assessment of Environmental Levels of Concern and Exceedances
Environmental Levels of Concern (LOCs) are specific concentration thresholds used in ecological risk assessments to determine if a pesticide poses a potential risk to non-target organisms. Exceedances of these LOCs indicate potential adverse effects.
For isofenphos, ecological risk assessments have demonstrated that estimated environmental concentrations exceed LOCs for various organisms, including terrestrial animals and aquatic invertebrates, based on both acute and chronic toxicity endpoints. The toxicity of this compound contributes to these exceedances.
The major degradate of isofenphos in environmental fate studies is this compound. Its presence in the environment, coupled with its likely toxicity being similar to or greater than the parent compound, means that the environmental risk associated with isofenphos use is influenced by the formation and persistence of this compound. While the exact contribution of this compound to the magnitude of LOC exceedances can be difficult to quantify precisely without extensive data on its environmental concentrations and toxicity across all relevant species, its presence is acknowledged to reduce the margin of safety in risk assessments based solely on the parent compound.
The potential for isofenphos to reach surface waters via runoff and its persistence in water are factors that contribute to the exposure of aquatic organisms. The mobility of this compound in soil is noted as being greater than that of isofenphos, which could influence its potential to reach water bodies.
Analytical Methodologies for Isofenphos Oxon Detection and Quantification
Chromatographic Techniques for Trace Analysis
Chromatographic techniques, particularly GC/MS and HPLC, are widely used for the trace analysis of Isofenphos (B1672234) oxon and its related compounds in environmental samples glsciences.comresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC/MS) Applications
GC/MS is a prevalent technique for pesticide analysis in water and other environmental matrices, offering superior performance in multi-component simultaneous analysis glsciences.comshim-pol.pl. Isofenphos oxon can be effectively analyzed using GC/MS glsciences.comshim-pol.plshimadzu.com.
Selected-Ion Monitoring (SIM) Conditions for Detection
For the detection and quantification of this compound using GC/MS, Selected-Ion Monitoring (SIM) mode is often employed researchgate.netresearchgate.net. Specific ions are monitored for identification and quantification researchgate.netresearchgate.net. For this compound, a standard solution concentration of 100 ng/mL in acetone (B3395972) has been used for analytical procedures researchgate.net. In one study using nitrogen as a carrier gas in GC-MS/MS, this compound showed transitions of 229->201 (CE:10) and 201->183 (CE:15) with a retention time of 15.39 minutes jeol.com. Another study using GC-MS in SIM mode for nine organophosphorus pesticides and their oxon forms in water samples also utilized SIM for quantitative analysis of oxon forms researchgate.net.
Table 1: Example GC-MS/MS SIM Conditions for this compound
| Compound | Retention Time (min) | Transition 1 (m/z) | CE 1 | Transition 2 (m/z) | CE 2 |
| This compound | 15.39 | 229 | 10 | 201 | 15 |
| 201 | 15 | 183 | 15 |
Limits of Detection and Quantification in Environmental Samples
Determining the limits of detection (LOD) and quantification (LOQ) is crucial for assessing the sensitivity of analytical methods for this compound in environmental samples. In a method for the simultaneous quantitative analysis of nine organophosphorus pesticides and their oxon forms in water samples using GC/MS with SPE, the lower limit of detection for the oxons ranged from 0.5 to 20 ng/mL researchgate.net. The limit of quantification ranged from 2.5 to 200 ng/mL at 500-fold concentrations researchgate.net. Isofenphos was not found above the limit of detection/quantification (0.03 to 0.5 ug/L) in a large number of New York water samples, although the utility of this data is uncertain due to the wide range in detection limits epa.gov. Similarly, no detections of Isofenphos were found in Florida groundwater monitoring samples with detection limits ranging from 0.04 to 0.5 ug/L epa.gov.
Table 2: Reported Limits of Detection and Quantification for Organophosphorus Oxons in Water Samples
| Compound Group | LOD Range (ng/mL) | LOQ Range (ng/mL) | Matrix | Method |
| Nine Organophosphorus Oxons | 0.5 - 20 | 2.5 - 200 | Water | GC/MS with SPE researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Polar Metabolites
High-Performance Liquid Chromatography (HPLC) is commonly used for the estimation of polar, nonvolatile, and thermally labile compounds researchgate.netresearchgate.net. While GC/MS is widely applied for many pesticides, HPLC-MS/MS has improved the analysis of certain more polar organophosphorus insecticides and their oxon forms hpst.cz. Isofenphos-methyl (B51689) oxon (IFPO) is a chiral metabolite of isofenphos-methyl researchgate.net. Studies investigating the metabolism and distribution of isofenphos-methyl and its metabolites, including IFPO and isocarbophos (B1203156) oxon (ICPO), in rats have utilized LC-MS/MS for determination researchgate.netuantwerpen.benih.gov. HPLC with UV detection has also been mentioned in the context of analyzing this compound reference materials lgcstandards.com. A method for the analysis of highly polar pesticides and their main metabolites in animal origin matrices by hydrophilic interaction liquid chromatography and mass spectrometry has also been described cabidigitallibrary.org.
Sample Preparation and Extraction Methods for Environmental Matrices
Effective sample preparation and extraction methods are critical for isolating this compound from complex environmental matrices prior to chromatographic analysis glsciences.comepa.gov. Various methods exist, including Solid-Phase Extraction (SPE) and liquid-liquid extraction glsciences.comepa.govlabrulez.com.
Solid-Phase Extraction (SPE) Protocols for Water Samples
Solid-Phase Extraction (SPE) is a preferred sample concentration method for pesticide analysis in water due to its potential for automation and reduced solvent usage glsciences.com. SPE can concentrate analytes significantly, enabling the detection of compounds at very low concentrations glsciences.com. However, SPE can be a complex operation involving steps such as cartridge conditioning, sample application, washing, dehydration, elution, and solvent evaporation glsciences.com.
For the analysis of pesticides in water, including this compound, SPE protocols often involve concentrating a water sample using an SPE cartridge glsciences.com. One study utilized an EZ cartridge RP-1, a reverse mode SPE membrane made of methacrylate (B99206) divinylbenzene (B73037) copolymer, to concentrate pesticides from 500 mL of water to 1 mL glsciences.com. The analytes were eluted with dichloromethane, and the eluate was concentrated using a nitrogen gas blowdown concentrator glsciences.com. The entire process, from conditioning to evaporation, can be automated glsciences.com. Another study on the simultaneous quantitative analysis of organophosphorus pesticides and their oxon forms in water samples found that using a cartridge packed with silica (B1680970) bonded with C18 provided highly reproducible recovery rates researchgate.net. SPE has also been used in conjunction with LC-UV for the selective extraction of organophosphorus pesticides and their oxon derivatives from water samples using molecularly imprinted polymers researchgate.net.
Table 3: Example SPE Protocol Steps for Water Samples
| Step | Description |
| Cartridge Conditioning | Prepare the SPE cartridge by rinsing with appropriate solvents (e.g., acetonitrile, methanol, water) researchgate.net. |
| Sample Application | Pass the water sample through the conditioned SPE cartridge glsciences.comresearchgate.net. |
| Washing | Rinse the cartridge to remove interfering matrix components glsciences.com. |
| Dehydration | Remove residual water from the cartridge glsciences.com. |
| Elution | Elute the retained analytes from the cartridge using a suitable solvent (e.g., dichloromethane) glsciences.com. |
| Concentration | Concentrate the eluted extract, often using nitrogen gas blowdown glsciences.com. |
| Final Volume Adjustment | Adjust the concentrated extract to a final volume with a suitable solvent glsciences.com. |
Matrix Effects in Analytical Determinations
Matrix effects are a significant challenge in the analytical determination of pesticides, including this compound, in complex samples such as environmental matrices and food products. eurl-pesticides.eulcms.czusgs.govnih.govaccredia.it Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization and detection of the target analyte, leading to signal suppression or enhancement. eurl-pesticides.euusgs.govaccredia.it These effects can impact the accuracy and reliability of quantitative analysis. eurl-pesticides.euaccredia.it
Matrix effects are known to occur frequently in both GC and LC methods and should be assessed during method validation. accredia.it To compensate for matrix effects, matrix-matched calibration is a commonly used approach. eurl-pesticides.euaccredia.it This involves preparing calibration standards in extracts of a blank matrix similar to the samples being analyzed. eurl-pesticides.euaccredia.it Another strategy, particularly in GC analysis, is the use of analyte protectants added to both sample extracts and calibration standards to equalize the analyte response. accredia.it Standard addition is also a technique that can compensate for matrix effects and losses during sample preparation. accredia.it
In LC-MS/MS analysis of pesticides in sediments, matrix effects were evaluated, and for some analytes, they were found to be negligible. arxiv.org However, in the analysis of pesticides in fruit and vegetables by microflow liquid chromatography coupled to mass spectrometry, matrix effects were evaluated based on the slopes of regression lines from matrix-matched calibration curves versus solvent-based calibration curves. eurl-pesticides.eu In UHPLC-HRMS analysis of horse feed, sufficient resolution was found to be key to successful quantitation and screening in such a complex matrix, where numerous matrix signals surrounded analyte signals. lcms.cz
Advances in Enantioselective Analysis of Chiral Metabolites
This compound, like its parent compound isofenphos, contains a chiral center at the phosphorus atom, meaning it exists as enantiomers. researchgate.net The enantiomers of chiral pesticides can exhibit different environmental behavior, bioactivity, and toxicity. nih.govresearchgate.netoup.comjst.go.jp Therefore, the development of enantioselective analytical methodologies is of high interest for a comprehensive understanding of their fate and effects. nih.govresearchgate.netjst.go.jp
Isofenphos-methyl, an analogue of isofenphos, is metabolized in human liver microsomes to chiral metabolites, including isofenphos-methyl oxon (IFPO), isocarbophos (ICP), and isocarbophos oxon (ICPO). researchgate.netresearchgate.net Studies have shown enantioselective metabolism of isofenphos-methyl and its metabolites. researchgate.netresearchgate.net For example, while (R)-isofenphos-methyl was preferentially degraded, the (S)-enantiomers of its metabolites, including IFPO and ICPO, were degraded preferentially. researchgate.net
Enantioselective analysis of chiral compounds can be achieved using various separation techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), supercritical fluid chromatography, and capillary electrophoresis (CE). nih.govresearchgate.netjst.go.jp Chiral stationary phases are essential for achieving the separation of enantiomers in chromatographic methods. researchgate.netoup.comjst.go.jppnas.org
Capillary electrophoresis (CE), particularly cyclodextrin-modified capillary electrophoresis (CD-EKC), has been explored for the enantiomeric separation of organophosphorus pesticides, including isofenphos. nih.govcsic.es While individual enantiomeric separation of some organophosphates like malathion (B1675926) and phenthoate (B1677647) has been achieved using specific cyclodextrins as chiral selectors in CE, the separation of isofenphos enantiomers using this method has also been investigated. nih.govcsic.es
Advances in chiral separation techniques, such as chiral HPLC, offer opportunities to prepare enantiopure samples for use in bioassays to better understand the ecotoxicological risk associated with chiral pesticides. oup.com Enantioselective analysis is valuable for characterizing the distribution and fate of both enantiomers in the environment and is an important consideration in pesticide risk assessment. jst.go.jp
Knowledge Gaps and Future Research Directions
Comprehensive Data on Long-Term Environmental Persistence in Diverse Ecosystems
The long-term environmental persistence of Isofenphos (B1672234) oxon across various ecosystems remains an area with notable knowledge gaps. Early assessments indicated that Isofenphos oxon may be persistent, although a clear pattern of decline was not evident in studies available as of 1998. epa.gov By 1999, the persistence and fate of this compound were still considered unknown and identified as an outstanding data requirement. epa.gov
Studies considering both isofenphos and its oxon metabolite have suggested an aerobic soil metabolism half-life on the order of 3 years when considered together. epa.govnih.gov However, this compound was observed to accumulate primarily in soils without a history of prior isofenphos application, suggesting that previous exposure might influence its persistence or degradation pathways. epa.govnih.gov While one four-year study in Texas soils found that isofenphos and its oxon degraded to undetectable levels by 36 months, demonstrating less persistence than other tested termiticides, degradation rates varied significantly depending on soil type and location. icup.org.uk This highlights the influence of environmental variables on persistence and underscores the need for data from a wider range of diverse ecosystems. General research on organophosphate pesticides indicates that their degradation rates are influenced by factors such as microbial composition, pH, temperature, and sunlight, and they can persist in soils for years, potentially due to sorption to soil particles. geoscienceworld.org Further research is needed to provide comprehensive data on the long-term persistence of this compound specifically in different soil types, aquatic environments (including fresh and marine waters), and sediments under varying climatic and environmental conditions. Data gaps also persist regarding the transport and persistence of sediment-associated pesticides, which would include metabolites like this compound. researchgate.net Assessing persistence often relies on determining half-lives in different environmental matrices, and significant data gaps exist for many substances in this regard. acs.orgundp.org
Detailed Understanding of Bioremediation Potential and Enhanced Degradation Mechanisms
The potential for bioremediation and the specific mechanisms driving the degradation of this compound require more detailed investigation. Research on the parent compound, isofenphos, has shown that microbial adaptations in soils with a history of application can lead to enhanced degradation. epa.govnih.govgeoscienceworld.orgepa.gov this compound may also be susceptible to enhanced degradation, although the extent of this is currently uncertain. epa.gov
An Arthrobacter species isolated from soils with a history of isofenphos use demonstrated rapid metabolism of the parent compound in pure culture, with hydrolysis identified as a key step in the enhanced microbial degradation of isofenphos. iastate.edu While microorganisms are known to degrade pesticides through diverse metabolic pathways and enzymes, there is a recognized need for more research to fully describe these pathways and identify more efficient enzymes for pesticide biodegradation. mdpi.com Bioremediation, utilizing microbes and plants, is a promising technology for contaminant cleanup, and organophosphate-hydrolyzing enzymes are increasingly considered for transforming residues into less hazardous substances. mbl.or.krresearchgate.nettandfonline.com Advanced techniques like gene editing, including CRISPR technology, offer potential avenues to enhance the bioremediation capacity of microorganisms by modifying genes involved in pesticide metabolism or resistance. mbl.or.kr A detailed understanding of the genetic and enzymatic basis of this compound degradation by specific microbial communities in different environments is crucial for developing effective bioremediation strategies.
Elucidation of Non-Cholinesterase Mediated Ecotoxicological Endpoints
While organophosphate pesticides, including isofenphos, are primarily known for their inhibition of acetylcholinesterase (AChE) activity in various organisms, further research is needed to fully elucidate potential non-cholinesterase mediated ecotoxicological endpoints specifically for this compound. epa.govresearchgate.net this compound is considered likely to be as toxic as the parent compound. epa.gov
Studies on related organophosphates, such as isofenphos-methyl (B51689), in aquatic organisms like zebrafish embryos have indicated developmental toxicity and neurotoxicity that may involve mechanisms beyond just AChE inhibition, including the activation of oxidative stress. researchgate.net These studies have examined endpoints such as mortality, hatching success, developmental abnormalities, levels of oxidative stress markers (e.g., reactive oxygen species, malondialdehyde, superoxide (B77818) dismutase, catalase, glutathione), alterations in gene expression related to development and apoptosis, and changes in locomotor activity. researchgate.net This suggests that this compound could potentially exert toxicity through similar alternative mechanisms. Pesticides in general can cause a range of toxic effects in fish, including changes in blood parameters and histological damage to organs, as well as genotoxicity. nih.gov There is a recognized need for more mechanistic studies to fully understand the toxicity of pesticides in aquatic organisms. mdpi.com Understanding the specific mode of toxic action, including any non-cholinesterase pathways, is critical for accurate ecotoxicological risk assessment. scielo.brecologyandsociety.org
Development of Predictive Models for Environmental Fate and Ecotoxicological Outcomes
The development and refinement of predictive models for the environmental fate and ecotoxicological outcomes of this compound are important future research directions. Predictive ecotoxicology and mechanistic modeling are areas where advancements in understanding can be applied. frontiersin.org
Quantitative Structure-Activity Relationships (QSARs) offer a tool for predicting the environmental toxicity and fate, including properties like bioconcentration, soil sorption, and biodegradation, as well as physico-chemical properties. scielo.brresearchgate.netwhiterose.ac.uk While regulatory agencies are increasingly accepting QSAR predictions, their development is hampered by a shortage of high-quality toxicity data. scielo.br Accurate QSAR prediction relies on correctly identifying the chemical's mode of action, and models are often developed for specific chemical classes with assumed common mechanisms. scielo.br Predicting the toxicity of chemical mixtures, particularly those involving compounds from different classes, remains challenging and requires further research into their modes of action. ecologyandsociety.org Approaches are being developed to assess the fate and effects of pesticide transformation products, like this compound, using alternative techniques to estimate properties such as aquatic ecotoxicity when experimental data is unavailable. researchgate.netwhiterose.ac.uk Future research should focus on developing and validating predictive models specifically for this compound, incorporating its unique chemical properties and known degradation pathways, and ideally accounting for potential non-cholinesterase mediated effects and interactions in mixtures.
Refinement of Analytical Techniques for Ultra-Trace Level Detection in Complex Matrices
Refining analytical techniques for the ultra-trace level detection of this compound in complex environmental matrices is essential for accurate monitoring and risk assessment. Pesticide residues in water, for instance, are often present at low concentrations (nanograms to micrograms per liter), necessitating highly sensitive analytical methods. nih.gov
Conventional methods like gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS), particularly LC-MS/MS for more polar compounds, are standard for pesticide analysis in environmental samples. nih.gov However, these methods often require extensive sample preparation, can be costly and time-consuming, and require skilled personnel. nih.govnih.gov Biosensors, especially those utilizing enzyme inhibition like acetylcholinesterase, are emerging as promising alternatives for rapid, sensitive, and cost-effective detection of organophosphate pesticides. nih.govnih.govmdpi.comresearchgate.netmdpi.com A biosensor employing quantum dots and enzymes demonstrated sensitive and selective detection of oxo-form organophosphate pesticides, including those structurally similar to this compound, at low concentrations in a complex matrix. mdpi.com Electrochemical immunosensors are also being developed to enhance sensitivity and selectivity for organophosphate analysis in complex samples by incorporating nanomaterials and enzyme amplification strategies. nih.gov Challenges remain in analyzing real-world complex matrices due to matrix effects and ensuring the stability of biological recognition elements in biosensors. nih.gov Future research is needed to develop and validate highly sensitive, selective, and ideally portable analytical methods specifically tailored for the detection of this compound at ultra-trace levels in diverse and complex environmental samples, such as various soil types, surface and groundwater, and biological tissues. Novel techniques like SERS, FTIR, THz spectroscopy, and luminescent nanosensors are also being explored for sensitive pesticide detection in complex matrices. oup.com
Q & A
Q. What analytical methods are most reliable for quantifying Isofenphos oxon residues in plant-derived matrices, and how should validation parameters be optimized?
this compound, an organophosphate metabolite (CAS 31120-85-1), is typically quantified using gas chromatography-tandem mass spectrometry (GC-MS/MS) due to its sensitivity for low-concentration residues. For example, a 2023 study optimized GC-MS/MS conditions for this compound detection in Panax notoginseng (三七), achieving limits of detection (LOD) below 0.01 mg/kg using transitions like m/z 229.1→121.0 . Key validation parameters include recovery rates (70–120%), precision (RSD <15%), and matrix-matched calibration to mitigate ion suppression .
Q. How can researchers distinguish this compound from its parent compound (Isofenphos) during chromatographic analysis?
Differentiation relies on retention time shifts and fragment ion patterns . This compound (31120-85-1) lacks the thioether group present in Isofenphos (25311-71-1), resulting in distinct fragmentation pathways. For instance, this compound’s dominant fragment (m/z 121.0) corresponds to a phosphorylated moiety, while Isofenphos produces sulfur-containing ions . Method optimization should include reference standards for both compounds to avoid misidentification .
Q. What are the primary environmental matrices where this compound has been detected, and what sampling strategies ensure representative data?
this compound has been identified in soil , water , and plant tissues , particularly in agricultural regions using Isofenphos-based pesticides. Sampling must adhere to protocols for homogenization , sub-sampling , and storage (e.g., −20°C to prevent degradation). Incremental sampling across spatial gradients minimizes variability, and analytical subsamples should account for particle size distribution (e.g., sieving to <2 mm) .
Advanced Research Questions
Q. What metabolic pathways transform Isofenphos into this compound in soil microbiota, and how do redox conditions influence these processes?
Isofenphos undergoes oxidative desulfuration via microbial cytochrome P450 enzymes, yielding this compound. Studies using ¹⁴C-labeled Isofenphos in aerobic soils show rapid oxidation (half-life <7 days), while anaerobic conditions slow this process due to reduced enzyme activity . Metabolite profiling via high-resolution LC-QTOF-MS can track pathway intermediates, such as hydroxylated derivatives .
Q. How do coexisting pesticides affect the stability and detection of this compound in complex environmental samples?
Co-eluting organophosphates (e.g., Chlorpyrifos oxon, Diazinon oxon) can interfere with this compound quantification. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves selectivity by removing hydrophilic interferents. A 2023 study demonstrated 95% recovery of this compound from spiked river water using Oasis HLB cartridges, despite the presence of 211 other pesticides . Statistical tools like principal component analysis (PCA) help identify cross-reactive contaminants .
Q. What mechanistic insights explain the higher neurotoxic potency of this compound compared to Isofenphos in non-target organisms?
this compound’s phosphorylated structure enhances acetylcholinesterase (AChE) inhibition by forming stable bonds with the enzyme’s serine residues. In vitro assays with rat cortical neurons show 10-fold lower IC₅₀ values for this compound (0.2 µM) versus Isofenphos (2.1 µM). Molecular docking simulations further reveal stronger hydrogen bonding with AChE’s catalytic triad .
Q. How can conflicting data on this compound’s soil half-life be resolved through experimental design?
Discrepancies in reported half-lives (e.g., 3–30 days) arise from variations in soil pH , organic matter content , and microbial diversity . Controlled mesocosm studies with standardized OECD 307 guidelines recommend:
- Pre-incubating soils to stabilize microbial activity.
- Using isotope dilution assays to differentiate biotic/abiotic degradation.
- Reporting 95% confidence intervals for degradation rates .
Methodological Considerations
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
Non-linear regression models (e.g., log-logistic or Weibull curves) fit dose-response data better than linear models, particularly for threshold effects. For example, a 2021 study on Daphnia magna used Bayesian hierarchical models to estimate EC₅₀ values, incorporating variability across replicates . Open-source tools like R’s drc package facilitate robust parameter estimation .
Q. How can researchers ensure reproducibility in this compound extraction protocols across laboratories?
Adopt standard operating procedures (SOPs) validated through inter-laboratory trials. Key steps include:
Q. What ethical guidelines govern the use of vertebrate models in this compound neurotoxicity research?
Compliance with OECD 424 (Neurotoxicity Study Guidelines) and institutional animal care committees (IACUC) is mandatory. Alternatives like 3D neurospheroid cultures or in silico models (e.g., OECD QSAR Toolbox) reduce vertebrate use while providing mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
